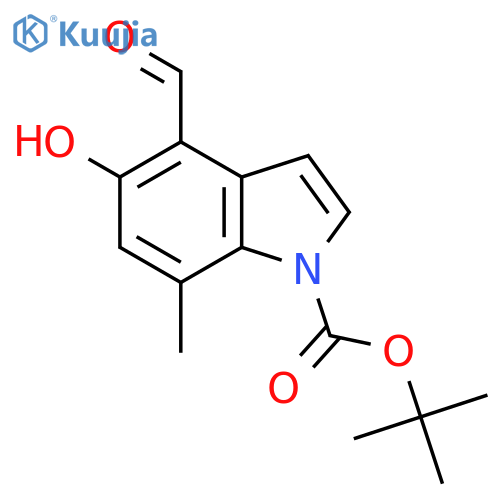Cas no 2408761-23-7 (1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester)

2408761-23-7 structure
商品名:1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester
CAS番号:2408761-23-7
MF:C15H17NO4
メガワット:275.299784421921
CID:4760607
1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- A935228
- 1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester
-
- インチ: 1S/C15H17NO4/c1-9-7-12(18)11(8-17)10-5-6-16(13(9)10)14(19)20-15(2,3)4/h5-8,18H,1-4H3
- InChIKey: OSUUAVYVZDBXFI-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C=CC2C(C=O)=C(C=C(C)C1=2)O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 390
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 68.5
1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-25g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 25g |
¥19785.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-1.0g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 1.0g |
¥1978.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-500mg |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 500mg |
¥1384.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-5g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 5g |
¥5935.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-10.0g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 10.0g |
¥9892.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-250.0mg |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 250.0mg |
¥989.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-25.0g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 25.0g |
¥19785.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-100mg |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 100mg |
¥593.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-500.0mg |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 500.0mg |
¥1384.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGK780-1g |
tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate |
2408761-23-7 | 95% | 1g |
¥1978.0 | 2024-04-22 |
1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
2408761-23-7 (1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2408761-23-7)1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester

清らかである:99%/99%/99%/99%/99%
はかる:500.0mg/1.0g/5.0g/10.0g/25.0g
価格 ($):173.0/248.0/744.0/1240.0/2480.0